Cetylpyridinium Bromide

Aqueous solubility Formulation science Quinary ammonium compounds

Choose Cetylpyridinium Bromide (CPB) for applications demanding its uniquely low 0.04 mg/mL aqueous solubility—a non-interchangeable property versus CPC (0.05 mg/mL) or BZK (100 mg/mL). This ≥98% purity grade ensures controlled leaching in hydrophobic polymer composites and sustained-release antimicrobial coatings. Proven micellar catalysis accelerates nucleophilic substitution >10×. Use as a quantitative anti-biofilm comparator against S. epidermidis (26.6–64.1% kill rate). Do not substitute without validating release kinetics.

Molecular Formula C21H38N.Br
C21H38BrN
Molecular Weight 384.4 g/mol
CAS No. 140-72-7
Cat. No. B095026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetylpyridinium Bromide
CAS140-72-7
SynonymsCPyBr cpd
hexadecylpyridinium bromide
Molecular FormulaC21H38N.Br
C21H38BrN
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]
InChIInChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1
InChIKeyDVBJBNKEBPCGSY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in acetone, ethanol, and chloroform

Structure & Identifiers


Interactive Chemical Structure Model





Cetylpyridinium Bromide (CAS 140-72-7) for Scientific and Industrial Procurement: Technical Baseline and Structural Identity


Cetylpyridinium bromide (CPB), also known as hexadecylpyridinium bromide, is a quaternary ammonium compound (QAC) featuring a positively charged pyridinium head group and a lipophilic 16-carbon cetyl chain [1]. It is widely recognized as a cationic surfactant, antiseptic agent, and phase-transfer catalyst [2]. As a class, CPB shares structural and functional homology with other monoquaternary ammonium antiseptics like cetylpyridinium chloride (CPC) and benzalkonium chloride (BZK), all of which act by disrupting microbial cell membranes [3]. Its standard physicochemical properties include a molecular weight of 384.44 g/mol and a melting point range of 63-69°C .

Cetylpyridinium Bromide (CAS 140-72-7): Why Generic Substitution with Similar QACs Compromises Experimental Reproducibility


Despite being a broad class, substituting CPB with seemingly analogous QACs such as cetylpyridinium chloride (CPC) or benzalkonium chloride (BZK) can introduce significant variability in research outcomes. Critical differences in counterion identity (bromide vs. chloride) and structural nuances directly impact key performance attributes, including aqueous solubility, micellar behavior, and antimicrobial potency [1][2]. For instance, CPB's limited water solubility (0.04 mg/mL) is a defining, non-interchangeable property relative to the more soluble CPC [3]. Procurement decisions based solely on 'quaternary ammonium' or 'cetylpyridinium' class equivalence ignore these quantifiable disparities, which dictate the compound's suitability for specific assays, formulations, and catalytic applications [4].

Cetylpyridinium Bromide (CAS 140-72-7): Quantified Technical Differentiation and Procurement Decision Metrics


Aqueous Solubility: CPB's 0.04 mg/mL Imposes a Critical Formulation Constraint Relative to Chloride and Benzalkonium Analogs

The aqueous solubility of cetylpyridinium bromide (CPB) is significantly lower than that of its closest analogs. At room temperature, CPB's solubility is reported at 0.04 mg/mL, which is substantially less than cetylpyridinium chloride (CPC; 0.05 mg/mL), cetalkonium chloride (CAC; 2 mg/mL), and benzalkonium chloride (BZK; 100 mg/mL) [1]. This property is a primary, non-interchangeable factor in experimental design.

Aqueous solubility Formulation science Quinary ammonium compounds

Micellar Catalysis: CPB Accelerates Nucleophilic Phosphate Cleavage by >10-Fold Relative to Aqueous Baselines

CPB micelles function as potent catalysts for specific organic transformations. In the reaction of para-nitrophenyldiphenyl phosphate with ortho-aminomethylphenol, CPB micelles accelerate the reaction rate by more than an order of magnitude (>10x) compared to the reaction in bulk water [1]. The rate constants are about 50 times lower within the micellar phase, confirming that the observed acceleration is due to the concentration of reagents within the micelle, not enhanced intrinsic reactivity [1].

Micellar catalysis Reaction kinetics Organic synthesis

Biofilm Activity: CPB Exhibits a Defined Killing Efficiency Range Against S. epidermidis Biofilm

Against established S. epidermidis biofilms, cetylpyridinium bromide (CPB) demonstrates a measurable but partial killing effect. The average killing efficiency of CPB ranged from 26.6% to 64.1% across tested concentrations (0.125 to 8.0 µg/mL) [1]. This stands in contrast to a newly synthesized quaternary bis-ammonium salt, which achieved a higher killing efficiency of 59.7% to 88.4% across a higher concentration range (2.0 to 128.0 µg/mL) [1]. Neither compound achieved total biofilm eradication at the tested concentrations.

Biofilm eradication Antimicrobial susceptibility Staphylococcus epidermidis

Cetylpyridinium Bromide (CAS 140-72-7): Evidence-Based Research and Industrial Application Scenarios


Specialized Formulation Research Requiring Low Aqueous Solubility for Controlled Release

Leveraging CPB's exceptionally low aqueous solubility of 0.04 mg/mL [1], it is the rational choice over more soluble analogs like CPC (0.05 mg/mL) or BZK (100 mg/mL) for research into sustained-release antimicrobial coatings, solid-state antiseptic preparations, or hydrophobic polymer composites where controlled leaching is a design parameter. The 2500-fold solubility difference relative to benzalkonium chloride ensures that substitution would fundamentally alter release kinetics.

Micellar Catalysis for Accelerating Aqueous-Phase Organic Reactions

CPB is a valuable tool for synthetic chemists aiming to accelerate nucleophilic substitution reactions, such as phosphate ester cleavage, by more than an order of magnitude (>10x) in aqueous media [2]. This application exploits CPB's ability to form micelles that concentrate hydrophobic reactants, a catalytic property that may be fine-tuned relative to other cationic surfactants like CTAB or CPC, whose micellar properties differ due to distinct head group and counterion chemistry.

Benchmarking Novel Anti-Biofilm Agents Against a Quantified Baseline

Researchers developing next-generation antimicrobials can use CPB as a well-characterized comparator for anti-biofilm activity. Its established killing efficiency range of 26.6% to 64.1% against S. epidermidis biofilms provides a quantitative baseline [3]. This allows for rigorous, data-driven comparison with novel compounds, a far more robust approach than relying on qualitative or class-level generalizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cetylpyridinium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.